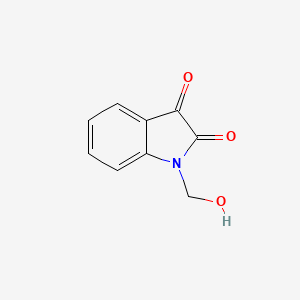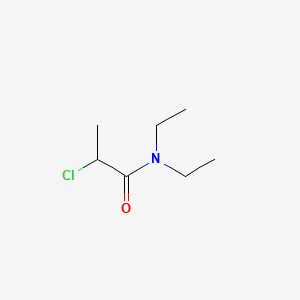
4-(Diethylamino)-2-methylbenzaldehyde
Vue d'ensemble
Description
“4-(Diethylamino)-2-methylbenzaldehyde” is a member of the class of benzaldehydes carrying a diethylamino substituent at position 4 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use . It has been used in the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione by using aqueous methylamine as a reagent .
Synthesis Analysis
The synthesis of “4-(Diethylamino)-2-methylbenzaldehyde” involves various processes. For instance, it has been used in the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione by using aqueous methylamine as a reagent . Other synthesis methods involve the use of different reagents and conditions .
Molecular Structure Analysis
The molecular structure of “4-(Diethylamino)-2-methylbenzaldehyde” is complex and involves various elements. The structure has been studied using various spectroscopic techniques .
Chemical Reactions Analysis
The chemical reactions involving “4-(Diethylamino)-2-methylbenzaldehyde” are complex and involve various steps .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Diethylamino)-2-methylbenzaldehyde” are complex and have been studied using various techniques .
Applications De Recherche Scientifique
Application in Optoelectronics
- Summary of the Application: The compound tris[4-(diethylamino)phenyl]amine (TDAPA), which contains the “4-(Diethylamino)-2-methylbenzaldehyde” group, has been studied for its potential use in optoelectronic devices and applications such as metal–organic semiconductor diodes . These materials have a wide application in electrical, electronic, optical, optoelectronic and photonic technology due to its crystal structure, optoelectronic properties, panel displays and lighting applications, easy conductivity control, good environmental stability, corresponding to the visible spectrum, its energy gap of 2.5 eV and low cost manufacturing in large quantities .
- Methods of Application or Experimental Procedures: The study investigated the theoretical and experimental physical characteristics of TDAPA, such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, molecular electrostatic potential surface, optical and optoelectronic behaviors for different solvents (DMF and chloroform) and techniques .
- Results or Outcomes: The study found that TDAPA exhibits a normal dispersion behavior in the visible region. The refractive indices of TDAPA for various conditions were obtained. The average transmittance of the TDAPA molecule for DMF and chloroform solvents was found to be 57.7 and 36.3%, respectively .
Application in Multi-Photon Lithography
- Summary of the Application: Triphenylamine-based aldehydes, which include “4-(Diethylamino)-2-methylbenzaldehyde”, have been synthesized and tested for their suitability as photo-initiators for multi-photon lithography . This technique is used for the printing of 3D microstructures with sub-micron resolution .
- Methods of Application or Experimental Procedures: The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications . The photo-initiators were evaluated based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio), and solubility .
- Results or Outcomes: The study demonstrated that these photo-initiators are a viable alternative to standard photo-initiators .
Application in Organic Light Emitting Diodes (OLEDs)
- Summary of the Application: Tris[4-(diethylamino)phenyl]amine (TDAPA), a compound containing “4-(Diethylamino)-2-methylbenzaldehyde”, has been investigated for its optoelectronic properties and potential use in organic light emitting diodes (OLEDs) .
- Methods of Application or Experimental Procedures: The study investigated the theoretical and experimental physical characteristics of TDAPA, such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, molecular electrostatic potential surface, optical and optoelectronic behaviors for different solvents (DMF and chloroform) and techniques .
- Results or Outcomes: The study found that TDAPA is suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes due to its appropriate properties .
Application in Cell Imaging
- Summary of the Application: Diethylamino functionalized tetraphenylethenes, which include “4-(Diethylamino)-2-methylbenzaldehyde”, have been used in cell imaging . These compounds are essential to the related mechanistic understanding, molecular design and applications .
- Methods of Application or Experimental Procedures: The study investigated the structural and electronic effects on photophysical properties of aggregation- or crystallization-induced emission (AIE or CIE) luminogens .
- Results or Outcomes: The study found that these luminogens exhibit high contrast mechanochromism. Specifically, they demonstrate rapid self-recovery within a few minutes or even several seconds . Additionally, luminogenic nanoparticles were successfully utilized in cell imaging, thanks to their high efficiency and biocompatibility .
Application in Polymer Synthesis
- Summary of the Application: A novel aromatic diamine monomer, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), containing “4-(Diethylamino)-2-methylbenzaldehyde”, has been used to prepare a series of polyimides with commercial aromatic dianhydrides via two-step solution polycondensation .
- Methods of Application or Experimental Procedures: The study involved the synthesis of EPAPP through three-step methods .
- Results or Outcomes: The study demonstrated the successful synthesis of a series of polyimides using EPAPP .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(diethylamino)-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12-7-6-11(9-14)10(3)8-12/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZRCYBAYWJVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059041 | |
| Record name | Benzaldehyde, 4-(diethylamino)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylamino)-2-methylbenzaldehyde | |
CAS RN |
92-14-8 | |
| Record name | 4-(Diethylamino)-2-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diethylamino)-2-methylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Diethylamino)-2-methylbenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-(diethylamino)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-(diethylamino)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(diethylamino)-o-tolualdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(DIETHYLAMINO)-2-METHYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK91WUM2NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















